2-Chloro-3-methylpyrazine

Overview

Description

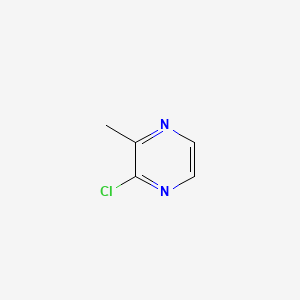

2-Chloro-3-methylpyrazine: is an organic compound with the molecular formula C5H5ClN2 . It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the second position and a methyl group at the third position on the pyrazine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methylpyrazine typically involves the chlorination of 3-methylpyrazine. One common method includes the reaction of 3-methylpyrazine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often prioritize cost-effectiveness and environmental sustainability by minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylpyrazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The pyrazine ring can be reduced to a dihydropyrazine derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in solvents such as methanol or ethanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of 3-methylpyrazine derivatives with various functional groups replacing the chlorine atom.

Oxidation: Formation of 2-chloro-3-carboxypyrazine.

Reduction: Formation of 2-chloro-3-methyl-1,4-dihydropyrazine

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-3-methylpyrazine has been investigated for its potential use in pharmaceuticals, particularly in targeting adenosine receptors. Research indicates that compounds derived from pyrazines can be effective in treating various cancers, including non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and breast cancer. The compound's ability to interact with adenosine receptors suggests it may play a role in modulating inflammatory responses associated with these diseases .

Case Study: Cancer Treatment

A patent describes novel pyrazine compounds that include this compound as a key ingredient. These compounds are designed to target specific adenosine receptors (A1 and A2a), which are implicated in cancer progression and metastasis. The findings suggest that these compounds could potentially enhance the efficacy of existing cancer therapies by providing a dual mechanism of action—targeting both the tumor cells and the surrounding inflammatory environment .

Agricultural Applications

In agriculture, this compound is being explored as a potential fungicide. Its structural similarity to other pyrazine derivatives allows it to exhibit fungicidal activity against various plant pathogens.

Case Study: Fungicidal Activity

Recent studies have shown that pyrazine derivatives can effectively combat fungal diseases such as gray mold and wheat brown rust. For instance, modifications of related pyrazine compounds have demonstrated enhanced activity against these pathogens, indicating that this compound could serve as a lead compound for developing new agricultural fungicides .

Synthesis and Production

The synthesis of this compound involves chlorination reactions of appropriate precursors under controlled conditions. A notable method includes the hydrolysis of chlorinated alkylpyrazines to yield the desired compound with high conversion rates .

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could involve inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-6-methylpyrazine

- 2-Chloro-3,4-dimethoxybenzoic acid

- 2-Chloropyrazine

Comparison

Compared to other similar compounds, 2-Chloro-3-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Biological Activity

2-Chloro-3-methylpyrazine (C5H5ClN2) is an organic compound that has garnered attention for its diverse biological activities. This compound, a derivative of pyrazine, is characterized by a chlorine atom at the second position and a methyl group at the third position on the pyrazine ring. Its unique structure contributes to its potential applications in various fields, including medicine and agriculture.

Chemical Structure:

- Molecular Formula: C5H5ClN2

- Molecular Weight: 130.56 g/mol

Synthesis Methods:

The synthesis of this compound typically involves chlorination reactions of 3-methylpyrazine using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Preliminary studies suggest that it may modulate inflammatory pathways, although detailed mechanisms remain under investigation.

Anticancer Potential

Emerging research highlights the potential of this compound in anticancer therapy . It has been shown to induce apoptosis in certain cancer cell lines, suggesting a role in cancer treatment strategies. The exact mechanisms are still being explored but may involve the inhibition of specific oncogenic pathways.

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. Its mechanism may involve:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Disruption of Cell Membranes: Its structural properties allow it to interact with lipid membranes, potentially leading to cell lysis in microbial cells.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Chloro-6-methylpyrazine | Similar structure with different substitution | Limited antimicrobial activity |

| 5-Methyl-2-pyrazinecarboxylic acid | Contains a carboxylic acid group | Different reactivity; less focus on antimicrobial properties |

| 2-Chloropyrazine | Lacks methyl substitution | Less potent in biological assays |

The unique substitution pattern of this compound distinguishes it from other pyrazine derivatives, enhancing its reactivity and biological activity.

Case Studies and Research Findings

- Antimicrobial Study: A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as an antibacterial agent.

- Anti-inflammatory Research: Another investigation focused on the anti-inflammatory properties of the compound, revealing that it reduced pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

- Anticancer Investigation: A recent study highlighted its ability to induce apoptosis in breast cancer cell lines, suggesting that further exploration could lead to new cancer therapies based on this compound's structure.

Q & A

Q. Basic: What are the established synthetic routes for 2-Chloro-3-methylpyrazine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves halogenation of precursor pyrazines. For example, phosphorous oxychloride (POCl₃) can replace hydroxyl or amino groups with chlorine under controlled conditions . In analogous reactions (e.g., 3-methoxy-2-aminopyrazine synthesis), POCl₃ achieves chlorination at elevated temperatures (~100°C) with simultaneous dehydration of carboxamide groups to nitriles . For this compound, starting from 3-methylpyrazin-2-ol, POCl₃ in refluxing dichloromethane (DCM) or toluene may optimize yield by minimizing side reactions. Key variables include stoichiometry (excess POCl₃ ensures complete substitution) and reaction time (extended durations risk decomposition). Post-synthesis purification via distillation or column chromatography is critical to isolate the product from residual reagents or isomers .

Q. Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (MS): Electron ionization (EI-MS) provides molecular ion peaks (e.g., [M]⁺ at m/z 128 for C₅H₅ClN₂) and fragmentation patterns. NIST spectral databases (e.g., MS-IW-943) confirm identity by matching retention indices and fragmentation pathways .

- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies methyl (δ ~2.5 ppm, singlet) and pyrazine ring protons (δ ~8.5–9.0 ppm). ¹³C NMR resolves chlorine-induced deshielding of adjacent carbons .

- Infrared (IR): Absorbances near 680 cm⁻¹ (C-Cl stretch) and 1550–1600 cm⁻¹ (pyrazine ring vibrations) validate functional groups .

Cross-referencing with GC/MS (e.g., using NIST libraries) enhances confidence in structural assignments .

Q. Advanced: How can conflicting data on isomer ratios in halogenation reactions be resolved?

Methodological Answer:

Contradictions in isomer distribution (e.g., 2-chloro vs. 6-chloro isomers) often arise from competing reaction pathways. To address this:

Reaction Monitoring: Use in-situ techniques like HPLC or GC-MS to track intermediates and byproducts .

Computational Modeling: Density Functional Theory (DFT) calculates activation energies for competing chlorination pathways, identifying thermodynamically favored products .

Selective Quenching: Adjust workup protocols (e.g., rapid cooling or pH control) to suppress secondary reactions. For example, quenching POCl₃ with ice-water halts further isomerization .

Crystallography: Single-crystal X-ray diffraction definitively assigns structures if ambiguous spectral data persist .

Q. Advanced: What strategies optimize regioselectivity in derivatizing this compound for drug discovery?

Methodological Answer:

Regioselective functionalization of the pyrazine ring requires:

- Protecting Groups: Temporarily block reactive sites (e.g., methyl or chlorine) using Boc or acetyl groups during cross-coupling (e.g., Suzuki-Miyaura) .

- Catalytic Systems: Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) enhance selectivity for C-5 or C-6 positions in arylations .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic substitutions, favoring specific attack sites .

For example, Scheme 1 in ligustrazine derivative synthesis demonstrates how NaH in DMF directs alkylation to the pyrazine nitrogen .

Q. Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Moisture Sensitivity: Hydrolyzes slowly in humid environments to form 3-methylpyrazin-2-ol. Store under inert gas (N₂/Ar) in sealed containers with desiccants .

- Light Sensitivity: UV exposure accelerates decomposition. Use amber glassware and cold storage (4°C) .

- Purity Monitoring: Regular NMR or GC-MS checks detect degradation products (e.g., oxidized pyrazine derivatives) .

Q. Advanced: How can mechanistic studies distinguish between radical vs. ionic pathways in pyrazine chlorination?

Methodological Answer:

- Radical Traps: Add inhibitors like TEMPO; reduced yield indicates radical intermediacy .

- Isotopic Labeling: Use ³⁶Cl-labeled POCl₃ to trace chlorine incorporation via MS or autoradiography .

- Kinetic Isotope Effects (KIE): Compare rates with deuterated substrates. A large KIE (>2) suggests proton transfer in ionic mechanisms .

For instance, POCl₃-mediated chlorination typically follows an ionic SNAr mechanism, as evidenced by solvent polarity effects on rate .

Q. Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

The compound serves as:

- Building Block: For antimalarial (e.g., sulfalene analogs) and anticancer agents via substitution of chlorine with amines or heterocycles .

- Flavorant Precursor: Methoxy derivatives (e.g., 2-methoxy-3-methylpyrazine) contribute to roasted food aromas, synthesized via nucleophilic substitution with NaOMe .

Q. Advanced: How to design a kinetic study for competing substitution reactions in pyrazine derivatives?

Methodological Answer:

Variable Control: Fix temperature (e.g., 80°C), vary nucleophile concentration (e.g., MeOH, EtNH₂), and monitor reaction progress via LC-MS .

Rate Law Determination: Plot ln([reactant]) vs. time to distinguish first-order (solvent-dependent) vs. second-order (nucleophile-dependent) kinetics .

Activation Parameters: Use Eyring plots (ln(k/T) vs. 1/T) to calculate ΔH‡ and ΔS‡, identifying rate-limiting steps (e.g., bond cleavage vs. nucleophile attack) .

Q. Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile chlorinated intermediates .

- PPE: Wear nitrile gloves and goggles; chlorine-containing compounds can cause skin/eye irritation .

- Waste Disposal: Neutralize residues with aqueous NaHCO₃ before disposal in halogenated waste containers .

Q. Advanced: How can computational tools predict the bioactivity of this compound derivatives?

Methodological Answer:

- QSAR Models: Train algorithms on datasets linking structural descriptors (e.g., ClogP, polar surface area) to antibacterial IC₅₀ values .

- Docking Simulations: Map derivatives to target proteins (e.g., DHFR for antimalarials) using AutoDock Vina to prioritize synthesis .

- ADMET Prediction: Software like SwissADME forecasts pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Properties

IUPAC Name |

2-chloro-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHWPZQQPWKEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059124 | |

| Record name | Pyrazine, 2-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-58-9 | |

| Record name | 2-Chloro-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-chloro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-methylpyrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine, 2-chloro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-3-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWK9VBZ5ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.